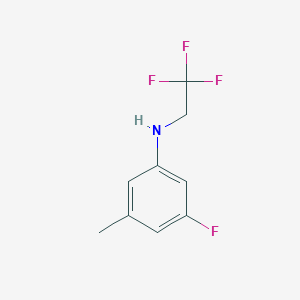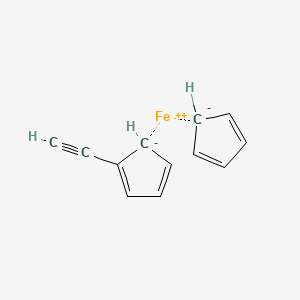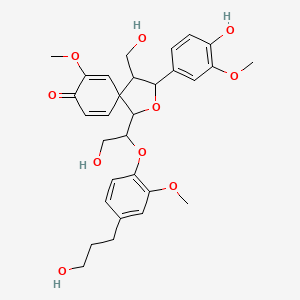
Pinobatol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinobatol is a novel sesquineolignan with a spirodienone structure. It was first isolated from the bioactive fraction of pine bark extract. The compound’s structure was identified using mass spectrometry and nuclear magnetic resonance experiments . This compound is unique due to its spirodienone structure, which is rare among sesquineolignans .
Preparation Methods
Pinobatol is typically isolated from pine bark extract using a combination of solvent extraction and chromatographic techniques . The structure of this compound was elucidated through a series of nuclear magnetic resonance experiments, including double quantum filtered correlation spectroscopy, heteronuclear single quantum coherence, heteronuclear multiple bond correlation, nuclear Overhauser effect spectroscopy, and selective one-dimensional total correlation spectroscopy . Industrial production methods for this compound have not been extensively documented, likely due to its recent discovery and the complexity of its extraction process.
Chemical Reactions Analysis
Pinobatol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Pinobatol has several scientific research applications due to its unique structure and bioactivity. In chemistry, it is studied for its potential as a building block in the synthesis of complex organic molecules. In biology, this compound is investigated for its potential antioxidant and anti-inflammatory properties. In medicine, it is being explored for its potential neuroprotective effects . Additionally, this compound’s unique structure makes it a valuable compound for studying the biosynthesis of lignin and other natural products .
Mechanism of Action
The mechanism of action of pinobatol involves its interaction with various molecular targets and pathways. This compound is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. It may also interact with specific enzymes and receptors involved in these processes . The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation.
Comparison with Similar Compounds
Pinobatol is unique among sesquineolignans due to its spirodienone structure. Similar compounds include other sesquineolignans with different structural features, such as pinoresinol and lariciresinol . Compared to these compounds, this compound’s spirodienone structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C30H36O10 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
1-[2-hydroxy-1-[4-(3-hydroxypropyl)-2-methoxyphenoxy]ethyl]-3-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)-7-methoxy-2-oxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C30H36O10/c1-36-24-14-19(7-8-21(24)34)28-20(16-32)30(11-10-22(35)26(15-30)38-3)29(40-28)27(17-33)39-23-9-6-18(5-4-12-31)13-25(23)37-2/h6-11,13-15,20,27-29,31-34H,4-5,12,16-17H2,1-3H3 |
InChI Key |
SZQZJNSCXOAEEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCO)OC(CO)C2C3(C=CC(=O)C(=C3)OC)C(C(O2)C4=CC(=C(C=C4)O)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


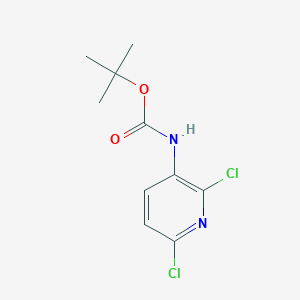
![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)
![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)
![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)
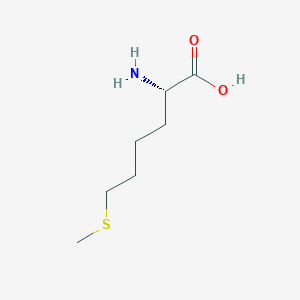

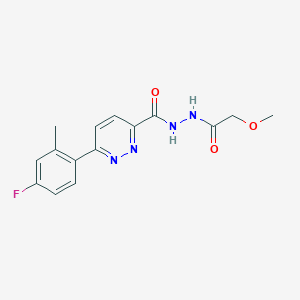
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)

